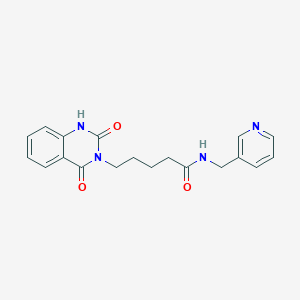
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as PQT-15 and has shown promising results in various studies.
Applications De Recherche Scientifique
Optimization for Atrial Fibrillation Treatment
Research into quinazoline derivatives, including structures closely related to 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide, has led to the development of selective IKur inhibitors for the potential treatment of atrial fibrillation. These compounds were designed to reduce brain penetration while maintaining efficacy, leading to the identification of a clinical candidate with promising pharmacodynamic models and pharmacokinetic profiles (Gunaga et al., 2017).
Anticancer Activity
A series of 2,4-disubstituted quinazolines, analogous in core structure but varying in substitution patterns, were synthesized and evaluated for anticancer activity. Among these, certain derivatives demonstrated significant in vitro anticancer activity against various cancer cell lines, highlighting the potential utility of quinazolin-3-yl compounds in developing new anticancer therapies (Gurubasavaraj & Moshin, 2020).
Antitubercular Activity
Novel pyrazole–quinazolinone hybrid analogs were synthesized and evaluated for their antitubercular activity. Compounds with the quinazolinone motif showed excellent activity against Mycobacterium tuberculosis, indicating the potential of these structures in developing antitubercular agents (Pandit & Dodiya, 2012).
Antimicrobial Activity
The synthesis of new furothiazolo pyrimido quinazolinones from visnagenone or khellinone led to compounds with significant antimicrobial activity. These findings underscore the versatility of quinazolinone derivatives in addressing bacterial and fungal infections (Abu‐Hashem, 2018).
Advanced Glycation End Products Inhibition
N-(quinazolin-4-yl)amidine derivatives were synthesized and evaluated for their inhibitory activity against the formation of pentosidine, a representative advanced glycation end product. Some derivatives demonstrated significant activity, highlighting a potential application in managing conditions associated with AGEs accumulation (Okuda, Muroyama, & Hirota, 2011).
Propriétés
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-17(21-13-14-6-5-10-20-12-14)9-3-4-11-23-18(25)15-7-1-2-8-16(15)22-19(23)26/h1-2,5-8,10,12H,3-4,9,11,13H2,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKDFRRVOSNLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B2979692.png)
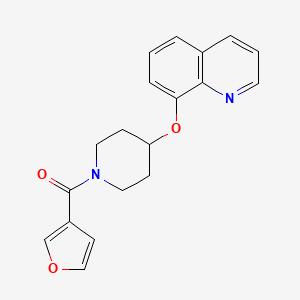
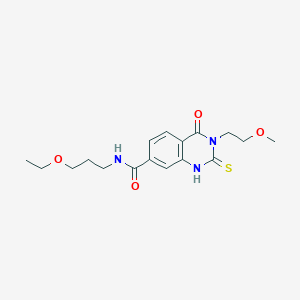
![4-benzoyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2979699.png)
![4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2979700.png)
![N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide](/img/structure/B2979701.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2979702.png)
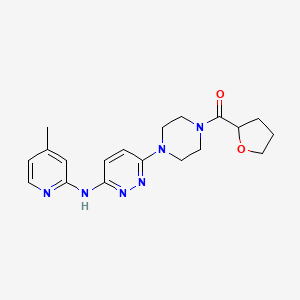
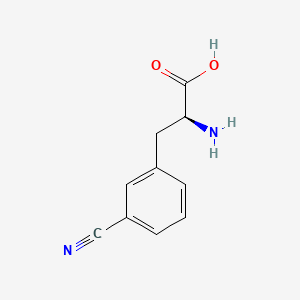
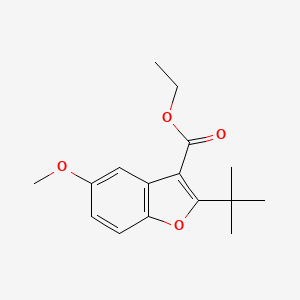
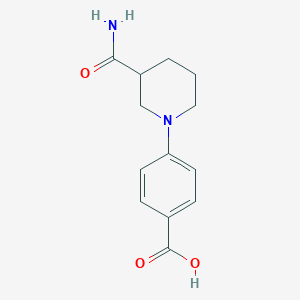
![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2979712.png)